molecular formula C30H48N2O4 B3719331 3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)

3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)

Cat. No. B3719331
M. Wt: 500.7 g/mol
InChI Key: IOCFKFSPJKFFDP-LGNROHDOSA-N
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Description

3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one), commonly known as HDBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HDBC is a member of a class of compounds known as diketones, which are characterized by their ability to form stable complexes with metal ions. In

Scientific Research Applications

HDBC has been studied for its potential applications in various scientific research fields, including biochemistry, biophysics, and materials science. One of the most promising applications of HDBC is as a fluorescent probe for metal ions. HDBC can selectively bind to metal ions such as copper, zinc, and nickel, and the resulting complexes exhibit strong fluorescence. This property of HDBC has been utilized in the development of sensors for metal ions in biological and environmental samples.

Mechanism of Action

The mechanism of action of HDBC is based on its ability to form stable complexes with metal ions. The diketone moiety of HDBC can coordinate with metal ions through its carbonyl groups, forming a chelate complex. The resulting complex is stabilized by the formation of intramolecular hydrogen bonds between the amine groups of HDBC and the carbonyl groups of the diketone moiety. The complex can then emit fluorescence upon excitation with light.
Biochemical and Physiological Effects
HDBC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its ability to bind to metal ions can potentially interfere with the normal functioning of metal-dependent enzymes and proteins in biological systems. Therefore, it is important to carefully evaluate the potential effects of HDBC on biological systems before using it in any applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of HDBC is its high selectivity and sensitivity towards metal ions. This property makes it an ideal candidate for the development of sensors and probes for metal ions in various applications. Additionally, HDBC is relatively easy to synthesize and purify, making it readily available for use in the laboratory.
However, HDBC also has some limitations for lab experiments. One of the main limitations is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, HDBC can be sensitive to environmental factors such as pH and temperature, which can affect its stability and fluorescence properties.

Future Directions

There are several future directions for research on HDBC. One potential direction is the development of more efficient and selective sensors and probes for metal ions using HDBC. Another potential direction is the modification of HDBC to improve its fluorescence properties and stability in different environments. Additionally, the potential effects of HDBC on biological systems should be further evaluated to ensure its safety and efficacy in various applications.

properties

IUPAC Name

(2Z)-2-(1-hydroxybutylidene)-3-[6-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]hexylimino]-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O4/c1-7-13-23(33)27-21(17-29(3,4)19-25(27)35)31-15-11-9-10-12-16-32-22-18-30(5,6)20-26(36)28(22)24(34)14-8-2/h33-34H,7-20H2,1-6H3/b27-23-,28-24+,31-21?,32-22?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCFKFSPJKFFDP-LGNROHDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCCCCCN=C2CC(CC(=O)C2=C(CCC)O)(C)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCCCCCN=C\2CC(CC(=O)/C2=C(/CCC)\O)(C)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 2
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 3
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 4
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 5
Reactant of Route 5
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 6
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)

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